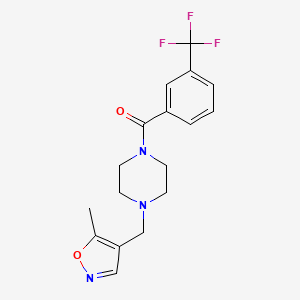

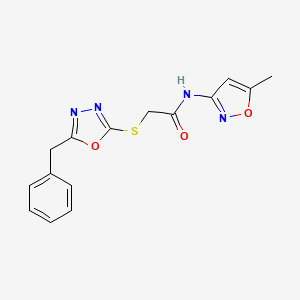

![molecular formula C19H16ClN5O3S B2858199 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-30-0](/img/structure/B2858199.png)

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are interesting due to their potential chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has identified the significance of pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, in exhibiting antimicrobial properties. These compounds have been synthesized and tested against various bacteria and fungi, showcasing their potential in combating infections. Notably, specific derivatives have demonstrated notable efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their versatility as antimicrobial agents (Hassan, 2013).

Anti-HIV and Anticancer Activity

Certain sulfonamide derivatives incorporating triazolo and pyridazinyl groups have shown moderate to high anti-HIV and anticancer activities. Preliminary screenings have underscored the therapeutic potential of these compounds, suggesting their utility in developing treatments for HIV and cancer (Brzozowski, 1998).

Anti-asthmatic Activities

The synthesis and evaluation of sulfamoylalkyloxytriazolopyridazines have revealed promising anti-asthmatic properties. These compounds inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, offering a potential therapeutic avenue for asthma and other respiratory diseases (Kuwahara et al., 1997).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides with aroylhydrazone, piperidinyl, sulfone, and thiadiazinyl moieties have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. These studies have found low nanomolar activity against certain isozymes, suggesting potential applications in treating conditions associated with carbonic anhydrase activity (Alafeefy et al., 2015).

Antioxidant, Acetylcholinesterase, and Tyrosinase Inhibition

Research into benzenesulfonamides incorporating triazine motifs has explored their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds have shown moderate to high enzyme inhibition, suggesting their relevance in managing diseases such as Alzheimer's and Parkinson's, as well as addressing pigmentation disorders (Lolak et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as other 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Mode of Action

It is known that many triazole compounds exert their effects through the inhibition of key enzymes involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential interaction with cyclo-oxygenase enzymes . By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. This could explain the anti-inflammatory and analgesic activities observed for similar compounds .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly antimicrobial effects .

Propiedades

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-16-9-5-4-8-15(16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-29(26,27)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIKFONIXYUEKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

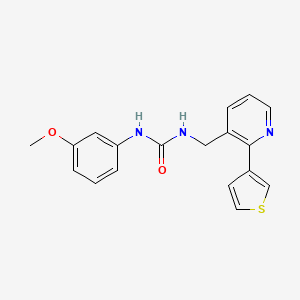

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)

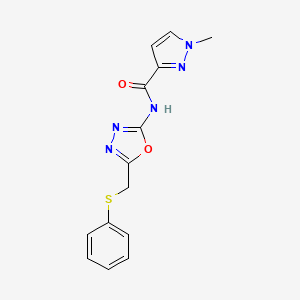

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)

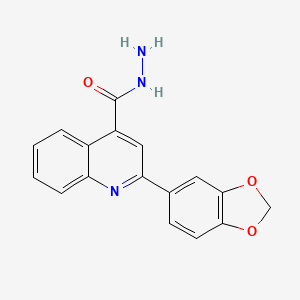

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)